molecular formula C20H20N6O2 B11137051 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11137051
M. Wt: 376.4 g/mol
InChI Key: COJOBHUCWKMICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 5-methyl-1H-tetrazole ring at the ortho position and a 5-methoxyindole ethylamine side chain.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C20H20N6O2/c1-14-22-23-24-26(14)19-6-4-3-5-17(19)20(27)21-10-12-25-11-9-15-13-16(28-2)7-8-18(15)25/h3-9,11,13H,10,12H2,1-2H3,(H,21,27)

InChI Key

COJOBHUCWKMICC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Indole-Benzamide Derivatives

  • Compound in :
    N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
    • Key Differences :
  • Methoxy group at indole C-3 vs. C-1 in the target compound.
  • Tetrazole lacks a 5-methyl substituent.
    • Implications :

      Positional isomerism of the methoxy group may alter binding affinity to serotonin or dopamine receptors. Methylation of the tetrazole in the target compound likely improves lipophilicity and bioavailability .

Benzamide-Thiazole/Nitro Derivatives

  • Nitazoxanide () :
    2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide
    • Key Differences :
  • Replaces tetrazole with a nitro-thiazole group.
  • Acetyloxy substituent instead of methoxyindole.
    • Functional Insight :

      Nitazoxanide’s antiparasitic activity is linked to its nitro group’s redox activity. The target compound’s tetrazole may offer a different mechanism, such as enzyme inhibition via hydrogen bonding .

Tetrazole-Containing Heterocycles

  • Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate () :
    • Structure : Combines benzoxazole and tetrazole via an acetate linker.
    • Comparison :

      The target compound’s indole and benzamide scaffold may enhance CNS permeability compared to benzoxazole-based systems. Both compounds exploit tetrazole’s metabolic resistance .

Research Findings and Mechanistic Hypotheses

  • Tetrazole vs. Thiazole : Tetrazoles (pKa ~4.9) are more acidic than thiazoles, enhancing ionic interactions in biological systems. This may favor enzyme inhibition over redox-based mechanisms seen in nitro-thiazoles .
  • Indole Positioning : C-1 methoxy substitution (target) vs. C-3 () could modulate selectivity for 5-HT receptors, as indole positioning affects serotonin analog activity .

Biological Activity

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following characteristics:

  • Molecular Formula : C19H20N4O
  • Molecular Weight : 336.39 g/mol
  • Structure : The compound features an indole moiety and a tetraazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing indole and tetraazole structures exhibit significant anticancer properties. For instance, derivatives of indole have shown efficacy against various cancer cell lines:

CompoundIC50 (µM)Cell Line
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-tetrazole)benzamide10–30HCT-15 (colon carcinoma)
Control (Doxorubicin)< 10Various

The presence of the methoxy group in the indole structure enhances cytotoxicity by improving solubility and bioavailability .

The mechanism through which N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-tetrazole)benzamide exerts its effects appears to involve:

  • Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry highlighted the anticancer activity of indole derivatives. The results showed that compounds similar to our target compound had IC50 values ranging from 5 to 15 µM against various tumor cell lines .
  • Tetraazole Compounds : Research has indicated that tetraazole derivatives also exhibit significant antimicrobial and anticancer activities. For instance, a derivative with a similar structure was shown to inhibit growth in human glioblastoma cells with an IC50 of 20 µM .

Pharmacological Studies

Pharmacological assessments reveal that N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-(5-methyl-tetrazole)benzamide may interact with multiple biological targets:

TargetActivity
Bcl-2 ProteinInhibition leading to increased apoptosis
Kinesin Eg5Competitive inhibition affecting mitotic spindle formation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.